molecular formula C20H20N4O6S B11474387 N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide

N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide

Cat. No.: B11474387
M. Wt: 444.5 g/mol
InChI Key: OMHQUNGNWGQZQL-ZVBGSRNCSA-N
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Description

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a benzodioxole moiety and a thiazolopyrimidine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often require the use of solvents like isopropyl alcohol and catalysts to facilitate the formation of the thiazolopyrimidine ring.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, electrophilic reagents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromo ketones can lead to the formation of substituted thiazolopyrimidines .

Scientific Research Applications

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antibacterial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core is known to bind to biological targets such as enzymes and receptors, leading to the inhibition of their activity. This can result in the suppression of tumor growth, bacterial proliferation, and inflammation . The benzodioxole moiety also contributes to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE can be compared to other thiazolopyrimidine derivatives, such as 2-substituted thiazolopyrimidines and pyrazolothiazoles . These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular architecture. The presence of the benzodioxole moiety in N’-[(E)-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-7-CARBOHYDRAZIDE makes it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C20H20N4O6S/c1-4-5-11-12(16(28-3)18-17(15(11)27-2)29-10-30-18)9-21-23-19(26)13-8-14(25)24-6-7-31-20(24)22-13/h6-9H,4-5,10H2,1-3H3,(H,23,26)/b21-9+

InChI Key

OMHQUNGNWGQZQL-ZVBGSRNCSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)C3=CC(=O)N4C=CSC4=N3

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)C3=CC(=O)N4C=CSC4=N3

Origin of Product

United States

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